molecular formula C19H18N4O3 B2959638 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172717-47-3

5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2959638
M. Wt: 350.378
InChI Key: KDKDTASWZUTCBV-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry. The molecular formula shows the types and numbers of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule.



Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study by Bektaş et al. (2007) involves the synthesis of novel derivatives related to 1,2,4-triazole compounds, which were screened for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Inhibitors Against Caspase-3

  • Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles, including variants similar to the compound , as potent inhibitors against caspase-3, which play a significant role in apoptosis. The study found two triazoles with competitive inhibitory mechanisms against caspase-3 (Jiang, Y., & Hansen, T. V., 2011).

Synthesis of Partially Hydrogenated Compounds

  • Research by Lipson et al. (2006) on the synthesis of partially hydrogenated compounds like pyrazolo[3,4-b]quinolinones, involving reactions with aromatic aldehydes and dimedone, provides insights into chemical processes related to compounds like 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione (Lipson, V. V., Shirobokova, M., Shishkin, O. V., & Shishkina, S., 2006).

π-Hole Tetrel Bonding Interactions

  • A 2020 study by Ahmed et al. reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including α-ketoester functionality and phenyl substituents. The study focused on the π-hole tetrel bonding interactions in these compounds (Ahmed, M. N., Yasin, K. A., Aziz, S., Khan, S., Tahir, M., Gil, D. M., & Frontera, A., 2020).

Synthesis of Dihydropyrrolo[3,4-d][1,2,3]triazoles

  • Dürüst et al. (2012) conducted a study on the synthesis of novel oxadiazolyl pyrrolo triazole diones, which exhibited anti-protozoal and anti-cancer activities. This showcases the potential biological and pharmacological applications of similar compounds (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012).

Antifungal Compound: Solubility Thermodynamics

  • A 2020 study by Volkova et al. examined a novel 1,2,4-triazole class compound for its antifungal properties, focusing on solubility thermodynamics and partitioning in biologically relevant solvents. This kind of research is crucial for understanding the pharmaceutical applications of such compounds (Volkova, T., Levshin, I., & Perlovich, G., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-11-7-12(2)9-14(8-11)22-18(24)16-17(19(22)25)23(21-20-16)13-5-4-6-15(10-13)26-3/h4-10,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKDTASWZUTCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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